Methyltris(4-fluorophenyl)phosphonium iodide
Overview
Description
Methyltris(4-fluorophenyl)phosphonium iodide is a chemical compound with the molecular formula C19H15F3IP and a molecular weight of 458.205 g/mol . It is known for its unique structure, which includes a phosphonium center bonded to three 4-fluorophenyl groups and one methyl group, with an iodide counterion . This compound is primarily used in research settings and has various applications in chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(4-fluorophenyl)phosphonium iodide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include:
- Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling large quantities of reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
Methyltris(4-fluorophenyl)phosphonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly affecting the phosphonium center.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, cyanides, and thiolates.
Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphonium center.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the phosphonium center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various phosphonium salts, while oxidation can yield phosphine oxides .
Scientific Research Applications
Methyltris(4-fluorophenyl)phosphonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Material Science: The compound is used in the synthesis of novel materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of phosphonium compounds are explored for their potential in drug delivery and as antimicrobial agents
Mechanism of Action
The mechanism of action of Methyltris(4-fluorophenyl)phosphonium iodide primarily involves its ability to form phosphonium ylides. These ylides are intermediates in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The phosphonium center acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyltris(4-chlorophenyl)phosphonium iodide
- Methyltris(4-bromophenyl)phosphonium iodide
- Methyltris(4-methoxyphenyl)phosphonium iodide
Uniqueness
Methyltris(4-fluorophenyl)phosphonium iodide is unique due to the presence of fluorine atoms in the phenyl rings. Fluorine atoms can significantly alter the electronic properties of the compound, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methoxy analogs .
Properties
IUPAC Name |
tris(4-fluorophenyl)-methylphosphanium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3P.HI/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDYJMGSVXHQF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3IP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638418 | |
Record name | Tris(4-fluorophenyl)(methyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18606-51-4 | |
Record name | NSC158465 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(4-fluorophenyl)(methyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLTRIS(4-FLUOROPHENYL)PHOSPHONIUM IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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